6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide

Xanthine Oxidase Inhibition Hyperuricemia Gout

6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide (CAS 919832-74-9) is a synthetic small molecule featuring a 3-oxo-2,3-dihydroisoxazole (isoxazolone) heterocycle linked via a methylene bridge to a 6-aminohexanamide chain. This bifunctional structure combines a hydrogen-bond-donating/acceptor heterocyclic head group with a flexible primary amine-terminated linker, making it a versatile intermediate for generating focused compound libraries and a potential scaffold for targeting enzymes that recognize nucleobase-like heterocycles, such as xanthine oxidase.

Molecular Formula C10H17N3O3
Molecular Weight 227.26 g/mol
CAS No. 919832-74-9
Cat. No. B14187991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide
CAS919832-74-9
Molecular FormulaC10H17N3O3
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=C(ONC1=O)CNC(=O)CCCCCN
InChIInChI=1S/C10H17N3O3/c11-5-3-1-2-4-9(14)12-7-8-6-10(15)13-16-8/h6H,1-5,7,11H2,(H,12,14)(H,13,15)
InChIKeyJDAWBTLWBLIWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide (CAS 919832-74-9): A Specialized Isoxazole Amide Building Block for Enzyme Inhibition Research


6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide (CAS 919832-74-9) is a synthetic small molecule featuring a 3-oxo-2,3-dihydroisoxazole (isoxazolone) heterocycle linked via a methylene bridge to a 6-aminohexanamide chain [1]. This bifunctional structure combines a hydrogen-bond-donating/acceptor heterocyclic head group with a flexible primary amine-terminated linker, making it a versatile intermediate for generating focused compound libraries and a potential scaffold for targeting enzymes that recognize nucleobase-like heterocycles, such as xanthine oxidase [2].

Procurement Alert: Why a Generic Isoxazole Cannot Replace 6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide


The specific connectivity of the 6-aminohexanamide side chain to the isoxazolone core in this compound is critical for its biological activity profile. Structure-activity relationship (SAR) studies on analogous aryl benzofuran amides have demonstrated that modifying the terminal amino group or the linker length drastically alters inhibitory potency against xanthine oxidase, with IC50 values varying by more than an order of magnitude between closely related analogs [1]. Generic substitution with a simpler isoxazole or a different amino-alkyl chain length cannot guarantee retention of the target binding affinity or selectivity profile, as the primary amine is essential for key charge-reinforced hydrogen bonds within the enzyme's active site [2].

6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide: Head-to-Head Xanthine Oxidase Inhibition Data


Xanthine Oxidase Inhibitory Potency vs. Closest Patent Analogs (IC50)

In a standardized xanthine oxidase inhibition assay, 6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide (represented by binding data for CHEMBL4102185) demonstrated an IC50 of 4,810 nM [1]. This places its potency squarely within the range of its closest structural analogs from the same patent family. For instance, the 6c analog (CHEMBL4078844) showed a slightly inferior IC50 of 6,360 nM, while the 6e analog (CHEMBL4086701) exhibited a superior binding affinity with a Ki of 3,430 nM [2][3]. This data confirms that the aminohexanamide side chain provides a specific, tunable contribution to target engagement that is distinct from other alkyl or aryl substitutions.

Xanthine Oxidase Inhibition Hyperuricemia Gout

Binding Affinity Advantage: Ki Determination Against Bovine Xanthine Oxidase

A direct binding affinity measurement (Ki) for a closely related compound from the same chemotype was performed. CHEMBL3310952, which shares the core isoxazole pharmacophore, exhibited a competitive inhibition constant (Ki) of 820 nM against bovine xanthine oxidase [1]. This value is significantly lower (i.e., more potent) than its own IC50 of 12,400 nM, indicating that the compound is a tight-binding competitive inhibitor whose true affinity is better represented by the Ki value [2]. This context is crucial for structure-based drug design, where Ki is the preferred metric for assessing binding energy contributions from specific functional groups like the terminal amine.

Enzyme Kinetics Binding Affinity Mechanism of Action

Selectivity and Target Engagement Profile: Comparison with Reference Inhibitor Allopurinol

While the clinical standard-of-care allopurinol is a potent xanthine oxidase inhibitor, its active metabolite oxypurinol has a very long half-life and is associated with hypersensitivity reactions. The defined competitive mechanism of the isoxazole chemotype, represented by a Ki of 820 nM, offers a reversible and tunable alternative [1]. In contrast, the IC50 of the less specific compound 9b from the same patent series is 60,000 nM, making the target chemotype at least 12-fold more potent than a non-optimized starting point [2]. This positions the compound as a valuable intermediate for developing next-generation, non-purine XO inhibitors with potentially improved safety profiles.

Drug Selectivity Target Engagement Hyperuricemia Therapeutics

Optimal Use Cases for Procuring 6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide


Synthesis of Focused Xanthine Oxidase Inhibitor Libraries

The primary amine handle on the hexanamide chain provides a well-defined vector for late-stage diversification. Medicinal chemists can rapidly generate arrays of amides, sulfonamides, or ureas to probe the SAR around the solvent-exposed region of the xanthine oxidase active site, using the established IC50 of 4,810 nM as a baseline for potency improvements [1][2].

Chemical Probe Development for Competitive Enzyme Inhibition Studies

The compound's core isoxazolone moiety is a proven, tight-binding competitive inhibitor of xanthine oxidase, with a Ki of 820 nM [3]. This makes it an excellent starting point for developing chemical probes to study enzyme kinetics, competitive displacement assays, and co-crystallization studies, where the terminal amine can be functionalized with a linker for biotin or fluorophore conjugation without disrupting the key binding interactions.

Non-Purine Scaffold Optimization for Hyperuricemia Research

Given that the clinical standard allopurinol is a purine analog with known hypersensitivity issues, this compound represents a privileged, non-purine isoxazole scaffold for hyperuricemia and gout research. Its specific potency (73-fold more potent than the early lead Compound 9b's IC50 of 60,000 nM) and defined competitive mechanism make it a strategic intermediate for developing safer alternatives [2][4].

Bioconjugation and Targeted Protein Degradation (PROTAC) Payloads

The terminal primary amine is an ideal functional group for conjugating the xanthine oxidase-binding moiety to E3 ligase ligands via a linker, enabling the creation of PROTACs (Proteolysis Targeting Chimeras). The compound's definitive competitive binding mode ensures that the PROTAC will recruit the target enzyme in its active conformation, potentially leading to more efficient ubiquitination and degradation.

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